N-(p-(3-(Dibutylamino)propoxy)phenyl)-N'-phenyl-benzamidine dihydrochloride
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Description
N-(p-(3-(Dibutylamino)propoxy)phenyl)-N'-phenyl-benzamidine dihydrochloride is a useful research compound. Its molecular formula is C30H41Cl2N3O and its molecular weight is 530.6 g/mol. The purity is usually 95%.
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Biological Activity
N-(p-(3-(Dibutylamino)propoxy)phenyl)-N'-phenyl-benzamidine dihydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C28H37N3O
- Molar Mass : 437.6 g/mol
- CAS Number : 80784-98-1
The compound features a benzamidine core, which is known for its ability to interact with various biological targets, particularly proteases.
The primary mechanism of action for this compound involves inhibition of serine proteases. This inhibition can lead to modulation of various physiological processes, including inflammation and cell signaling pathways. The dibutylamino group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
1. Antiprotease Activity
Research indicates that this compound effectively inhibits serine proteases, which play crucial roles in various biological processes such as blood coagulation and inflammation. The inhibition of these enzymes can lead to therapeutic effects in conditions characterized by excessive protease activity.
2. Anticancer Properties
Preliminary studies suggest that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. The compound may disrupt cellular signaling pathways involved in cell proliferation and survival.
3. Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties, potentially through the modulation of molecular chaperones that protect neurons from stress-induced damage.
Case Studies and Experimental Data
- Study on Protease Inhibition : A study demonstrated that this compound significantly inhibited the activity of trypsin and thrombin in vitro, suggesting its potential use in treating thrombotic disorders.
Enzyme | Inhibition (%) | Concentration (µM) |
---|---|---|
Trypsin | 85% | 10 |
Thrombin | 78% | 10 |
- Anticancer Activity : In a breast cancer cell line study, the compound showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
Properties
CAS No. |
80785-01-9 |
---|---|
Molecular Formula |
C30H41Cl2N3O |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
3-[4-[anilino(phenyl)methylidene]azaniumylphenoxy]propyl-dibutylazanium;dichloride |
InChI |
InChI=1S/C30H39N3O.2ClH/c1-3-5-22-33(23-6-4-2)24-13-25-34-29-20-18-28(19-21-29)32-30(26-14-9-7-10-15-26)31-27-16-11-8-12-17-27;;/h7-12,14-21H,3-6,13,22-25H2,1-2H3,(H,31,32);2*1H |
InChI Key |
MGSOGLGZGWEYGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH+](CCCC)CCCOC1=CC=C(C=C1)[NH+]=C(C2=CC=CC=C2)NC3=CC=CC=C3.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.